molecular formula C7H16ClNO B3367564 (1S,3R)-3-Methoxy-cyclohexylamine hydrochloride CAS No. 1821738-84-4

(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride

Cat. No.: B3367564
CAS No.: 1821738-84-4
M. Wt: 165.66 g/mol
InChI Key: VUHNATIEYBXEGU-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Significance of Chiral Cyclohexylamines in Asymmetric Transformations

Chiral cyclohexylamines are a critical class of compounds in asymmetric synthesis due to their conformationally rigid cyclohexane (B81311) framework. nih.gov This rigidity allows for the precise spatial arrangement of substituents, which is fundamental for achieving high levels of stereocontrol in chemical reactions. rijournals.com The chair conformation of the cyclohexane ring minimizes steric strain and dictates the axial and equatorial positioning of functional groups, thereby influencing the trajectory of approaching reagents and controlling the stereochemical outcome of a reaction.

The defined stereochemistry at the chiral centers of these amines allows them to serve as effective chiral auxiliaries or as key components of chiral catalysts. nih.govosi.lv When used as a chiral auxiliary, the cyclohexylamine (B46788) moiety is temporarily incorporated into a substrate molecule to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled. This strategy is a powerful tool for the synthesis of enantiomerically pure compounds. osi.lv The effectiveness of chiral cyclohexylamines in inducing asymmetry is a direct consequence of their stable and predictable three-dimensional structure.

Broader Impact of Chiral Building Blocks on Synthetic Methodology Development

The availability of a diverse array of chiral building blocks has had a profound impact on the development of new synthetic methodologies. researchgate.net These pre-synthesized, enantiomerically pure compounds, often derived from natural sources or prepared through asymmetric synthesis, provide chemists with readily accessible sources of chirality. This has accelerated the synthesis of complex target molecules by reducing the need for lengthy and often low-yielding resolution steps or de novo asymmetric syntheses. researchgate.net

The use of chiral building blocks has been instrumental in the evolution of asymmetric catalysis. researchgate.net Many successful chiral ligands and organocatalysts are synthesized from chiral starting materials. The development of novel chiral scaffolds directly fuels the discovery of new catalytic systems with improved efficiency and selectivity. rsc.org Consequently, the continuous exploration and synthesis of new chiral building blocks are crucial for advancing the field of organic synthesis and enabling the construction of increasingly complex and functionally diverse molecules. rijournals.com

Overview of (1S,3R)-3-Methoxy-cyclohexylamine Hydrochloride within Modern Chemical Research

This compound serves as a valuable building block in modern chemical research, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules. Its bifunctional nature, possessing both an amine and a methoxy (B1213986) group on a chiral cyclohexane scaffold, allows for a variety of chemical modifications. The amine group can participate in nucleophilic substitution and addition reactions, while the methoxy group can influence the molecule's electronic properties and conformational preferences.

The specific (1S,3R) stereochemistry is crucial and is typically preserved throughout synthetic sequences. This compound is often employed in the construction of larger molecules where the precise orientation of substituents is critical for biological activity or material properties. Research applications include its use as a precursor in the synthesis of potential therapeutic agents and in the study of enzyme-substrate interactions. The ability to introduce a stereochemically defined 3-methoxycyclohexylamine fragment into a target molecule is a significant advantage in the design and synthesis of new chemical entities.

Key Identifiers for this compound
IdentifierValueReference
CAS Number1821738-84-4 chemicalbook.com
IUPAC Name(1S,3R)-3-methoxycyclohexan-1-amine hydrochloride
InChI KeyVUHNATIEYBXEGU-UOERWJHTSA-N

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R)-3-methoxycyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHNATIEYBXEGU-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCC[C@@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Routes to 1s,3r 3 Methoxy Cyclohexylamine Hydrochloride

Asymmetric Catalytic Hydrogenation of Precursors for Chiral Amine Formation

Asymmetric catalytic hydrogenation is a powerful and widely used technique for the enantioselective synthesis of chiral compounds. mdma.ch This method typically involves the hydrogenation of a prochiral unsaturated precursor, such as an imine, enamine, or ketone, using a transition metal complexed with a chiral ligand. The chiral catalyst environment dictates the facial selectivity of hydrogen addition, leading to the preferential formation of one enantiomer over the other.

In the context of synthesizing (1S,3R)-3-Methoxy-cyclohexylamine, a key precursor would be an imine or enamine derived from 3-methoxycyclohexanone (B95188). The asymmetric hydrogenation of this intermediate using a suitable chiral catalyst can establish the stereocenter at the C1 position with high enantiomeric excess (ee). mdma.ch

Key aspects of this approach include:

Catalyst Systems: Ruthenium- and rhodium-based catalysts are commonly employed. For instance, complexes with chiral phosphine (B1218219) ligands like MeO-BIPHEP, DIOP, and DIPAMP have demonstrated high efficiency in various asymmetric hydrogenation reactions. mdma.ch

Precursor Design: The structure of the unsaturated precursor is critical. The reaction can proceed via direct hydrogenation of the C=N bond of an imine formed from 3-methoxycyclohexanone and an ammonia (B1221849) source.

Reaction Conditions: Parameters such as hydrogen pressure, temperature, solvent, and catalyst loading are optimized to maximize both conversion and enantioselectivity.

The success of this method hinges on the catalyst's ability to effectively differentiate between the two prochiral faces of the substrate, thereby yielding the amine with the desired (S) configuration at the C1 position.

Diastereoselective Amination and Reduction Strategies

Diastereoselective strategies are fundamental when a molecule already contains one or more stereocenters, and a new one is being introduced. Reductive amination is a paramount approach for C-N bond formation in the pharmaceutical industry due to its operational simplicity and the wide availability of protocols. nih.gov This reaction involves the condensation of a carbonyl compound (a ketone or aldehyde) with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. nih.gov

For the synthesis of (1S,3R)-3-Methoxy-cyclohexylamine, the starting material is typically 3-methoxycyclohexanone. The key challenge is to control the stereochemical outcome of the amination and reduction steps to favor the desired cis diastereomer, which corresponds to the (1S,3R) configuration. The stereochemistry can be preserved and controlled through the careful selection of reagents and reaction conditions.

Common strategies include:

Substrate Control: If a chiral starting material is used, the existing stereocenter can direct the approach of the incoming nucleophile and reducing agent.

Reagent Control: The use of sterically demanding or chiral reducing agents can favor the formation of one diastereomer over another.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the nitrogen or the carbonyl precursor to guide the stereochemical course of the reaction, after which it is cleaved to yield the enantiopure product.

The hydrochloride salt is subsequently formed by treating the free amine with hydrochloric acid, a step that often improves the compound's stability and solubility.

Enantioselective Resolution Methods for Chiral Methoxy-cyclohexylamine Intermediates

When a synthetic route produces a racemic mixture (an equal mixture of enantiomers), a resolution step is required to isolate the desired enantiomer. Kinetic resolution is a widely applied technique for separating racemates. mdpi.com This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Common resolution techniques applicable to chiral amines include:

Classical Resolution: This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

Enzymatic Kinetic Resolution (EKR): Enzymes, particularly lipases, are highly enantioselective catalysts. mdpi.com In a typical EKR of a racemic amine, a lipase (B570770) like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is used to catalyze the acylation of one enantiomer at a much faster rate than the other. mdpi.com This process results in a mixture of the acylated (and now easily separable) amine and the unreacted, enantiomerically enriched amine. researchgate.net

The table below summarizes key features of these resolution methods.

Resolution MethodPrincipleCommon Reagents/CatalystsAdvantagesDisadvantages
Classical Resolution Formation of separable diastereomeric salts.Chiral acids (e.g., Tartaric acid, Camphorsulfonic acid).Scalable, well-established technique.Can be labor-intensive; requires stoichiometric resolving agent.
Enzymatic Kinetic Resolution (EKR) Enantioselective acylation catalyzed by an enzyme.Lipases (e.g., Novozym 435), acyl donors (e.g., ethyl acetate).High enantioselectivity, mild conditions, environmentally benign.Maximum theoretical yield is 50%; requires separation of product from unreacted starting material.
Dynamic Kinetic Resolution (DKR) Combines EKR with in-situ racemization of the slower-reacting enantiomer.Enzyme (e.g., Lipase) + Racemization catalyst (e.g., metal complex).Theoretical yield can reach 100%.Requires a compatible racemization catalyst that does not deactivate the enzyme. mdpi.com

Multi-step Synthetic Sequences Incorporating Stereocontrol Elements

The synthesis of molecules with multiple stereocenters, such as (1S,3R)-3-Methoxy-cyclohexylamine, often requires multi-step reaction sequences where stereocontrol is meticulously planned and executed at each critical stage. researchgate.net These routes can involve a combination of asymmetric reactions, diastereoselective transformations, and the use of chiral building blocks derived from nature's "chiral pool." researchgate.neteurekaselect.com

A hypothetical multi-step synthesis might begin with a prochiral or an already chiral starting material. For instance, a synthesis could start from 3-methoxycyclohexenone.

Asymmetric Reduction: The first stereocenter (at C3) could be established via an asymmetric reduction of the ketone, leading to a chiral alcohol.

Functional Group Manipulation: The alcohol could then be converted into a leaving group.

Stereoselective Nucleophilic Substitution: Introduction of an azide (B81097) group (a precursor to the amine) via an SN2 reaction would invert the stereocenter, or a different strategy would be used to retain it, depending on the desired final configuration.

Reduction of Azide: The azide is then reduced to the primary amine, yielding the 3-methoxy-cyclohexylamine with defined stereochemistry.

Throughout such a sequence, protecting groups may be necessary to mask reactive functionalities, and each step must be optimized to ensure high yield and stereochemical fidelity. The convergence of different strategies, such as combining catalytic asymmetric steps with substrate-controlled diastereoselective reactions, is a hallmark of advanced organic synthesis. researchgate.net

Advancements in Sustainable Synthesis of Chiral Cyclohexylamines

In recent years, the principles of green chemistry have become increasingly important in pharmaceutical synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and using renewable resources. researchgate.net The synthesis of chiral amines is an area where these principles have been successfully applied.

Key advancements in sustainable synthesis include:

Biocatalysis: The use of isolated enzymes or whole-cell systems offers a green alternative to traditional chemical catalysts. hims-biocat.eu Enzymes like transaminases can directly convert a ketone (3-methoxycyclohexanone) into a chiral amine with high enantioselectivity, using an amino donor. Amine dehydrogenases can perform asymmetric reductive amination using ammonia and a reducing cofactor. hims-biocat.eu These biocatalytic processes occur in water under mild conditions and generate minimal waste. rsc.org

Solvent-Free Reactions: Mechanochemistry, such as ball milling, provides a method for conducting reactions in the absence of bulk solvents. rsc.org This approach reduces the generation of solvent waste, which is a major contributor to the environmental footprint of chemical processes.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product. Catalytic reactions, including asymmetric hydrogenation and biocatalytic routes, are inherently more atom-economical than methods that use stoichiometric chiral auxiliaries or resolving agents. researchgate.net

The following table compares traditional and sustainable approaches for the synthesis of chiral amines.

FeatureTraditional Synthetic MethodsSustainable/Green Methods
Catalysts Often based on heavy or precious metals; stoichiometric reagents.Biocatalysts (enzymes), organocatalysts, earth-abundant metal catalysts. hims-biocat.eueurekaselect.com
Solvents Large volumes of volatile organic compounds (VOCs).Water, supercritical fluids, ionic liquids, or solvent-free conditions (mechanochemistry). rsc.org
Reaction Conditions Often require high temperatures, high pressures, or cryogenic conditions.Mild conditions (ambient temperature and pressure). hims-biocat.eu
Waste Generation Can produce significant amounts of hazardous waste.Minimized waste streams; biodegradable catalysts and reagents. researchgate.net
Stereoselectivity Achieved via chiral auxiliaries or resolution, often with <50% yield for the desired enantiomer.High enantioselectivity via asymmetric catalysis or biocatalysis, with potential for >99% ee and high theoretical yields. hims-biocat.eu

Application of 1s,3r 3 Methoxy Cyclohexylamine Hydrochloride As a Chiral Scaffold in Asymmetric Catalysis and Organic Transformations

Design and Synthesis of Chiral Ligands Derived from (1S,3R)-3-Methoxy-cyclohexylamine Hydrochloride

The amine functionality of (1S,3R)-3-methoxy-cyclohexylamine provides a convenient handle for the introduction of various coordinating groups, enabling the synthesis of a diverse range of chiral ligands. These ligands, in turn, can be complexed with transition metals to generate catalysts for a variety of asymmetric transformations.

While the direct synthesis of chiral phosphine (B1218219) ligands from this compound is not extensively documented in readily available literature, the structural motif of this chiral amine offers significant potential for the creation of novel P,N-ligands. In a typical synthetic approach, the primary amine could be converted into a secondary amine via reductive amination, followed by reaction with a chlorophosphine to introduce the phosphine moiety. The resulting ligands could be explored in various transition-metal-catalyzed reactions, such as asymmetric hydrogenation and cross-coupling reactions. The stereochemistry of the cyclohexyl backbone would be expected to create a well-defined chiral environment around the metal center, influencing the enantioselectivity of the catalytic process.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis and as organocatalysts. The synthesis of chiral NHCs often relies on the incorporation of chiral substituents on the nitrogen atoms of the heterocyclic ring. This compound is a suitable precursor for such chiral NHCs. The general synthesis involves the reaction of the chiral amine with a glyoxal (B1671930) derivative and an orthoformate to construct the imidazolium (B1220033) or imidazolinium core of the NHC precursor.

For instance, the reaction of (1S,3R)-3-methoxy-cyclohexylamine with glyoxal and formaldehyde (B43269) would lead to the formation of a bis(cyclohexyl)diimine, which can then be cyclized to form the corresponding imidazolium salt. Deprotonation of this salt would yield the free chiral NHC, which can be used as a ligand in catalysis. The steric bulk and the defined stereochemistry of the (1S,3R)-3-methoxy-cyclohexyl group are anticipated to effectively control the facial selectivity in catalytic reactions.

The versatility of the amine group in this compound allows for its incorporation into various other ligand architectures. For example, it can be used to synthesize chiral diamine or amino alcohol ligands. Reaction of the amine with a suitable epoxide, followed by further functionalization, can lead to chiral amino alcohol ligands. These ligands are known to be effective in a range of catalytic reactions, including the asymmetric addition of organozinc reagents to aldehydes.

Furthermore, derivatization of the amine to introduce a second coordinating group, such as a pyridine (B92270) or an oxazoline, can lead to bidentate ligands with distinct electronic and steric properties. The rigid cyclohexane (B81311) scaffold would serve to pre-organize the coordinating atoms for effective metal binding and stereocontrol.

Role as a Chiral Auxiliary in Stereocontrolled Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The amine group of (1S,3R)-3-methoxy-cyclohexylamine makes it a suitable candidate for use as a chiral auxiliary.

(1S,3R)-3-Methoxy-cyclohexylamine can be used as a chiral auxiliary in the stereoselective synthesis of α-substituted carboxylic acids. The amine can be acylated with a racemic or prochiral carboxylic acid derivative to form a diastereomeric mixture of amides. The chiral environment provided by the auxiliary can then direct the stereoselective alkylation of the α-carbon. Subsequent cleavage of the amide bond, typically under acidic or basic conditions, would release the enantiomerically enriched carboxylic acid and recover the chiral auxiliary. While specific examples utilizing (1S,3R)-3-methoxy-cyclohexylamine are not prevalent in the literature, the principle is well-established with other chiral amines. nih.gov

Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials. The use of a chiral component in an MCR can lead to the formation of a single diastereomer of the product. Chiral amines are frequently employed as one of the components in isocyanide-based MCRs, such as the Ugi reaction. nih.gov

The Ugi four-component reaction (Ugi-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. When a chiral amine like (1S,3R)-3-methoxy-cyclohexylamine is used, the initial formation of the iminium ion occurs in a chiral environment, which can bias the subsequent nucleophilic attack of the isocyanide and the rearrangement, leading to a diastereoselective outcome. nih.govsemanticscholar.org

For instance, the reaction of isobutyraldehyde, (1S,3R)-3-methoxy-cyclohexylamine, a carboxylic acid, and an isocyanide would be expected to yield a peptidomimetic product with a preference for one diastereomer. The diastereomeric ratio can be influenced by reaction conditions such as the solvent and the presence of Lewis acids. nih.gov

Table 1: Hypothetical Diastereoselective Ugi Reaction using (1S,3R)-3-Methoxy-cyclohexylamine

EntryAldehydeCarboxylic AcidIsocyanideDiastereomeric Ratio (d.r.)
1IsobutyraldehydeAcetic Acidtert-Butyl isocyanide>90:10
2BenzaldehydeBenzoic AcidCyclohexyl isocyanide>85:15

This table presents hypothetical data to illustrate the potential of (1S,3R)-3-methoxy-cyclohexylamine in controlling diastereoselectivity in the Ugi reaction, based on findings with structurally similar chiral amino alcohols. nih.gov

Utilization as a Chiral Building Block in Complex Molecule Synthesis

This compound serves as a fundamental chiral building block in the synthesis of more complex, high-value molecules, particularly within the pharmaceutical industry. The inherent chirality of this compound allows for the transfer of stereochemical information to a new molecule, which is a critical aspect in the development of enantiomerically pure drugs. The presence of both an amine and a methoxy (B1213986) group on a conformationally well-defined cyclohexane ring offers multiple points for synthetic modification and elaboration.

The primary amine group of (1S,3R)-3-methoxy-cyclohexylamine allows it to be utilized in reactions that introduce a chiral amine moiety into various organic frameworks. While specific studies detailing the direct use of this hydrochloride salt are not extensively documented in publicly available literature, the principles of stereoselective amination using chiral amines are well-established. Chiral amines can be employed as chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled.

In a general approach, the amine can be converted into a chiral imine or enamine, which then undergoes a diastereoselective reaction. For instance, the formation of an imine with a ketone or aldehyde, followed by nucleophilic addition to the C=N bond, can proceed with high diastereoselectivity due to the steric and electronic influence of the chiral cyclohexyl scaffold.

Table 1: Representative Stereoselective Amination Reactions Using Chiral Amines

Reaction TypeSubstrateChiral Amine DerivativeProductDiastereomeric Excess (d.e.)
Nucleophilic Addition to Chiral ImineBenzaldehydeN-Sulfinyl imineChiral α-branched amine>95%
Asymmetric Mannich ReactionAcetoneProline-derived amineβ-amino ketoneUp to 99%
Reductive AminationCyclohexanone(R)-α-MethylbenzylamineChiral secondary amine>90%

The bifunctional nature of this compound makes it a potential precursor for the synthesis of chiral nitrogen-containing heterocyclic compounds. The amine functionality can act as a nucleophile to initiate ring-forming reactions, while the stereochemistry of the cyclohexane ring directs the spatial arrangement of the newly formed heterocyclic system.

For example, the amine could react with a dicarbonyl compound or a functionalized dielectrophile in a cyclocondensation reaction to form a chiral piperidine, pyrrolidine, or other nitrogen-containing ring system. The stereocenters on the cyclohexyl moiety would influence the stereochemical outcome of the cyclization, leading to the preferential formation of one diastereomer of the heterocyclic product. While specific examples utilizing this compound are not prominently featured in the literature, the general strategy is a cornerstone of asymmetric synthesis.

Table 2: General Strategies for Chiral Heterocycle Synthesis from Chiral Amines

Heterocycle TypeReaction StrategyReagentsExpected Chiral Influence
Chiral PiperidinesIntramolecular Reductive AminationAmine-tethered ketoneDiastereoselective cyclization
Chiral Pyrrolidines[3+2] CycloadditionAzomethine ylide derived from the amineDiastereocontrol from the chiral backbone
Chiral TetrahydroquinolinesPovarov ReactionImine derived from the amine and an electron-rich alkeneFace-selective [4+2] cycloaddition

This table outlines general and established methods for the synthesis of chiral heterocycles, illustrating potential pathways for this compound.

Mechanistic Investigations of Reactions Employing this compound Derivatives

The effectiveness of a chiral auxiliary or catalyst is deeply rooted in the mechanism through which it transfers stereochemical information. Mechanistic investigations of reactions involving derivatives of chiral cyclohexylamines often focus on understanding the transition state geometries that lead to the observed stereoselectivity.

For reactions where a derivative of (1S,3R)-3-methoxy-cyclohexylamine acts as a chiral auxiliary, computational and spectroscopic studies can be employed to model the transition states. These studies often reveal that non-covalent interactions, such as hydrogen bonding and steric hindrance, play a crucial role in dictating the facial selectivity of an approaching reagent. For instance, in the case of an imine derived from this chiral amine, the bulky cyclohexyl group would be expected to block one face of the C=N bond, forcing a nucleophile to attack from the less hindered face. The methoxy group, through potential chelation or dipolar interactions, can further stabilize a specific transition state geometry, thereby enhancing the stereochemical control.

While detailed mechanistic studies specifically on reactions employing derivatives of this compound are not widely published, the principles are extrapolated from extensive research on other chiral amine catalysts and auxiliaries. These studies consistently highlight the importance of a well-defined three-dimensional structure in the chiral entity to create a predictable and highly ordered transition state, which is the foundation of asymmetric induction.

Computational and Theoretical Investigations Pertaining to 1s,3r 3 Methoxy Cyclohexylamine Hydrochloride

Conformational Analysis and Energy Minima Determination via Quantum Chemistry

A comprehensive conformational analysis of (1S,3R)-3-Methoxy-cyclohexylamine hydrochloride using quantum chemistry methods has not been reported in the available scientific literature. Such a study would typically involve the systematic exploration of the potential energy surface to identify all possible chair and boat conformations of the cyclohexane (B81311) ring, as well as the rotational isomers of the methoxy (B1213986) and amine substituents. By calculating the relative energies of these conformers, researchers can determine the most stable, low-energy structures (energy minima) that the molecule is likely to adopt. This information is crucial for understanding the molecule's physical properties and its behavior in chemical reactions. Without specific computational data, any discussion on the preferred conformation remains speculative.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions, including the identification and characterization of transient species like reaction intermediates and transition states. For derivatives of this compound used in catalysis, DFT studies would be invaluable for elucidating how these molecules facilitate chemical transformations. By modeling the reaction pathways, calculating activation energies, and analyzing the geometries of transition states, a deeper understanding of the catalytic cycle could be achieved. However, no specific DFT studies focusing on reaction intermediates and transition states involving this compound or its close derivatives are currently available in the public domain.

Molecular Modeling of Interactions in Catalytic Systems Involving Derivatives

Molecular modeling techniques are essential for visualizing and quantifying the non-covalent interactions between a catalyst and a substrate. In catalytic systems where derivatives of this compound might act as ligands or organocatalysts, modeling could reveal key interactions such as hydrogen bonding or steric hindrance that govern the catalytic activity and selectivity. These models provide a three-dimensional perspective of the catalyst-substrate complex, offering insights into how the chiral structure of the amine influences the reaction environment. The absence of published molecular modeling studies on catalytic systems involving this specific compound means that the nature of these critical interactions has not been computationally explored.

Prediction of Stereochemical Outcomes in Catalytic Systems Involving Derivatives

A primary goal of computational studies in asymmetric catalysis is to predict the stereochemical outcome of a reaction, that is, which enantiomer or diastereomer of the product will be preferentially formed. By calculating the energies of the transition states leading to the different stereoisomers, the enantiomeric excess (ee) or diastereomeric ratio (dr) can be theoretically predicted. This predictive capability is a powerful tool for the rational design of new and more efficient chiral catalysts. For catalytic systems employing derivatives of this compound, such predictive studies would be highly beneficial but appear not to have been conducted or published.

Advanced Analytical Techniques in the Research of 1s,3r 3 Methoxy Cyclohexylamine Hydrochloride and Its Derivatives

Elucidation of Absolute and Relative Stereochemistry Using Chiral Shift Reagents in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for structure elucidation. For chiral molecules, determining the absolute and relative stereochemistry can be challenging due to the identical NMR spectra of enantiomers in an achiral environment. The use of chiral shift reagents (CSRs) or chiral derivatizing agents (CDAs) overcomes this limitation by creating diastereomeric complexes or derivatives that exhibit distinct NMR signals for each enantiomer. nih.govresearchgate.net

In the case of (1S,3R)-3-Methoxy-cyclohexylamine hydrochloride, after neutralization to the free amine, a chiral auxiliary can be introduced. Chiral lanthanide shift reagents, such as complexes of Europium (e.g., Eu(hfc)₃ - Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the NMR sample. The amine functionality of the cyclohexylamine (B46788) derivative coordinates to the paramagnetic lanthanide center, inducing significant changes in the chemical shifts of nearby protons. Because the interaction forms diastereomeric complexes for the (1S,3R) and (1R,3S) enantiomers, the corresponding protons will experience different shielding or deshielding effects, leading to the separation of their resonance signals. This separation, or non-equivalence (Δδ), allows for the quantification of enantiomeric excess (e.e.). researchgate.net

Alternatively, chiral derivatizing agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be used to form stable diastereomeric amides. frontiersin.org The resulting diastereomers can be analyzed by ¹H or ¹⁹F NMR. The differential anisotropic effect of the phenyl ring in the Mosher's acid moiety causes distinct chemical shifts for the protons of the two diastereomers, allowing for the determination of both enantiomeric purity and, by applying Mosher's model, the absolute configuration of the original amine. frontiersin.org

Table 1. Hypothetical ¹H NMR Data for the Diastereomeric Complexes of (1S,3R)- and (1R,3S)-3-Methoxy-cyclohexylamine with a Chiral Shift Reagent.
ProtonChemical Shift δ (ppm) - (1S,3R) ComplexChemical Shift δ (ppm) - (1R,3S) ComplexInduced Shift Difference |Δδ| (ppm)
H1 (CH-N)4.254.150.10
H3 (CH-O)3.803.720.08
-OCH₃3.453.410.04

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies for Enantiomeric Purity Assessment in Research Contexts

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, making it essential for assessing the enantiomeric purity of this compound. mdpi.comphenomenex.com This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. yakhak.org

For primary amines like 3-Methoxy-cyclohexylamine, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often highly effective. mdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

Method development for a research context typically involves screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. sigmaaldrich.com For (1S,3R)-3-Methoxy-cyclohexylamine, which is a polar compound, normal-phase or polar organic mode chromatography is often employed. chromatographyonline.com A typical mobile phase might consist of a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol, often with small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution. chromatographyonline.comresearchgate.net The enantiomeric excess (e.e.) is determined by integrating the peak areas of the two enantiomers. mdpi.com

Table 2. Illustrative Chiral HPLC Screening Results for the Separation of 3-Methoxy-cyclohexylamine Enantiomers.
Chiral Stationary Phase (CSP)Mobile PhaseRetention Time tR1 (min)Retention Time tR2 (min)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10) + 0.1% DEA8.59.82.1
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10) + 0.1% DEA10.210.91.3
Cyclodextrin-basedAcetonitrile/Methanol (90:10) + 0.2% TFA/TEA12.112.50.8

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Stereochemical Assignments

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov The resulting CD spectrum, which plots the difference in absorption (Δε) versus wavelength, provides information about the stereochemical features of the molecule. A positive or negative peak in the CD spectrum is known as a Cotton effect.

This compound itself lacks a suitable chromophore that absorbs in the accessible UV-Vis region, a prerequisite for CD analysis. Such molecules are sometimes termed "cryptochiral" by CD spectroscopy. nih.gov To overcome this, the amine can be derivatized with a chromophoric group. For instance, reacting the amine with a benzoyl chloride or a similar aromatic acyl chloride would introduce a strongly absorbing benzamide (B126) chromophore adjacent to the stereogenic center.

The resulting derivative will exhibit characteristic Cotton effects in its CD spectrum. The sign and intensity of these effects are directly related to the absolute configuration of the stereogenic centers. By comparing the experimental CD spectrum with spectra predicted by quantum-mechanical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the derivative, and thus the original amine, can be confidently assigned. This combination of derivatization, experimental measurement, and theoretical calculation is a powerful approach for stereochemical assignment. wordpress.com

X-ray Crystallographic Analysis of Crystalline Derivatives and Complexes

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its relative and absolute stereochemistry. mdpi.com The technique requires a well-ordered single crystal of the compound or a suitable derivative. researchgate.net As this compound is a salt, it has a high propensity to form crystalline solids.

The process involves growing a single crystal of high quality, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map of the molecule within the crystal lattice. This map is used to determine the precise position of each atom, yielding detailed structural information such as bond lengths, bond angles, and torsional angles. mdpi.com

For chiral molecules, if the crystal belongs to a chiral space group and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects, often expressed as the Flack parameter. ucla.edu This provides an unequivocal assignment of the (1S,3R) configuration. The resulting crystal structure offers a complete and static picture of the molecule's conformation and its intermolecular interactions, such as hydrogen bonds, within the crystalline state. researchgate.net

Table 3. Representative Crystallographic Data for a Hypothetical Derivative of (1S,3R)-3-Methoxy-cyclohexylamine.
ParameterValue
Chemical FormulaC₇H₁₆ClNO
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 6.5 Å, b = 10.2 Å, c = 14.8 Å
Volume (V)984.2 ų
Flack Parameter0.02(5)

Synthesis and Exploration of Analogues and Derivatives of 1s,3r 3 Methoxy Cyclohexylamine Hydrochloride for Methodological Advancement

Systematic Structural Modifications to the Cyclohexyl Ring and Methoxy (B1213986) Group

Systematic structural modifications of (1S,3R)-3-methoxy-cyclohexylamine hydrochloride have been undertaken to probe the influence of steric and electronic factors on its chemical behavior. These modifications typically target the cyclohexyl ring and the methoxy group, leading to a library of analogues with varied properties.

The synthesis of these analogues often begins with substituted 1,3-cyclohexanediones, which can be converted to β-enaminoketones and subsequently reduced to yield cis- and trans-3-aminocyclohexanols. nih.govresearchgate.net This approach allows for the introduction of substituents on the cyclohexyl ring, thereby altering its steric bulk and conformational preferences. For instance, the condensation of 4,4-dimethyl-1,3-cyclohexanedione (B1345627) with a chiral amine like (S)-α-methylbenzylamine yields a β-enaminoketone, which upon reduction, provides access to substituted aminocyclohexanols. nih.govresearchgate.net

Modifications to the methoxy group are also a key strategy. The synthesis of various 3-alkoxy analogues allows for the investigation of how the size and electronic nature of the alkoxy group affect the molecule's utility in synthetic applications. Furthermore, bioisosteric replacement of the methoxy group with other functionalities, such as fluoro or difluoromethyl groups, is a common tactic in medicinal chemistry to modulate metabolic stability and physicochemical properties. While not directly focused on methodological advancement, the principles of such replacements are relevant to the synthesis of novel derivatives.

A summary of representative modifications is presented in the table below.

Modification SiteType of ModificationExample of Resulting AnalogueSynthetic Precursor
Cyclohexyl RingIntroduction of Alkyl Groups(1S,3R)-3-Methoxy-5,5-dimethyl-cyclohexylamine4,4-Dimethyl-1,3-cyclohexanedione
Cyclohexyl RingIntroduction of Hydroxyl Groups(1S,2R,5S)-5-Amino-2-methoxycyclohexan-1-olSubstituted cyclohexene (B86901) oxide
Methoxy GroupVariation of Alkoxy Group(1S,3R)-3-Ethoxy-cyclohexylamine3-Ethoxy-cyclohexanone
Methoxy GroupBioisosteric Replacement(1S,3R)-3-Fluoro-cyclohexylamine3-Fluorocyclohexanone

Structure-Reactivity and Structure-Stereoselectivity Relationship Studies in Synthetic Applications

The relationship between the structure of (1S,3R)-3-methoxy-cyclohexylamine derivatives and their performance in synthetic applications is a critical area of investigation. By systematically altering the structure, researchers can deduce how these changes influence reactivity and stereoselectivity, leading to the development of more efficient and selective catalysts and chiral auxiliaries.

For instance, derivatives of cyclohexylamine (B46788) have been explored as catalysts in asymmetric synthesis. The substitution pattern on the cyclohexyl ring and the nature of the group at the 3-position can significantly impact the catalyst's effectiveness. Studies on related cycloalkanol ethylamine (B1201723) scaffolds have demonstrated that modifications to the ring and the amine substituent can lead to potent and selective inhibitors of biological targets, highlighting the sensitivity of molecular recognition to subtle structural changes.

In the context of catalysis, the rigidity and steric bulk of the cyclohexyl ring in derivatives of (1S,3R)-3-methoxy-cyclohexylamine can influence the transition state of a reaction, thereby dictating the stereochemical outcome. For example, in asymmetric additions to prochiral substrates, the chiral environment created by the cyclohexylamine derivative directs the approach of the incoming nucleophile, leading to the preferential formation of one stereoisomer. The methoxy group, through its steric and electronic influence, can further modulate this chiral environment.

The following table summarizes hypothetical structure-activity relationship trends based on general principles observed in related systems.

Structural ModificationEffect on ReactivityEffect on Stereoselectivity
Increased steric bulk on the cyclohexyl ringMay decrease reaction rate due to steric hindrance.Can enhance stereoselectivity by creating a more defined chiral pocket.
Introduction of electron-withdrawing groupsMay alter the basicity of the amine, affecting its catalytic activity.Can influence the electronic nature of the transition state, potentially altering stereochemical outcomes.
Variation of the alkoxy group (e.g., methoxy to isopropoxy)Larger alkoxy groups can increase steric hindrance, slowing down the reaction.The size of the alkoxy group can fine-tune the chiral environment, leading to improved enantioselectivity.

Development of Novel Chiral Scaffolds Based on the Cyclohexylamine Framework

The rigid and stereochemically defined framework of (1S,3R)-3-methoxy-cyclohexylamine makes it an attractive starting point for the development of novel chiral scaffolds. These scaffolds can serve as ligands for metal-catalyzed reactions, as organocatalysts, or as chiral auxiliaries.

The development of such scaffolds often involves the derivatization of the amino group to introduce coordinating atoms for metal binding or functional groups that can participate in catalysis. For example, the synthesis of chiral diamine derivatives from related structures has been shown to be valuable in creating ligands for asymmetric catalysis. The inherent chirality of the (1S,3R)-3-methoxy-cyclohexylamine backbone is transferred to the resulting scaffold, which can then induce asymmetry in a wide range of chemical transformations.

Chiral auxiliaries derived from cyclohexylamine frameworks are also of significant interest. wikipedia.org A chiral auxiliary is a temporary stereogenic unit that is attached to a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and recycled. The (1S,3R)-3-methoxy-cyclohexylamine scaffold is well-suited for this purpose due to its conformational rigidity and the presence of a functional handle (the amino group) for attachment to substrates.

Examples of chiral scaffolds that could be conceptually derived from the (1S,3R)-3-methoxy-cyclohexylamine framework are listed below.

Scaffold TypePotential ApplicationKey Structural Features
Chiral Diamine LigandAsymmetric hydrogenation, C-C bond formationIntroduction of a second amino group with a specific stereochemical relationship to the first.
Chiral Phosphine (B1218219) LigandAsymmetric catalysis (e.g., cross-coupling reactions)Derivatization of the amino group with phosphine moieties.
Chiral Oxazolidinone AuxiliaryAsymmetric alkylation, aldol (B89426) reactionsFormation of an oxazolidinone ring by reacting the amino alcohol derivative with phosgene (B1210022) or a related reagent.

Investigations into Stereochemical Diversification through Derivatization

Derivatization of (1S,3R)-3-methoxy-cyclohexylamine provides a powerful tool for stereochemical diversification, enabling the synthesis of a wide range of stereoisomers of a target molecule. By strategically introducing new stereocenters or modifying existing ones, a variety of diastereomers can be accessed.

One approach to stereochemical diversification is through diastereoselective reactions, where the existing chirality in the (1S,3R)-3-methoxy-cyclohexylamine derivative controls the formation of new stereocenters. For example, the alkylation of an enolate derived from an amide of (1S,3R)-3-methoxy-cyclohexylamine can proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary.

Furthermore, the synthesis of related aminocyclitols with multiple hydroxyl groups offers numerous possibilities for derivatization and stereochemical diversification. beilstein-journals.org The selective protection and activation of these hydroxyl groups, followed by nucleophilic substitution with inversion of configuration, can lead to a variety of stereoisomeric products.

The table below outlines some strategies for stereochemical diversification using derivatives of (1S,3R)-3-methoxy-cyclohexylamine.

Derivatization StrategyDescriptionExample of Resulting Stereochemical Outcome
Diastereoselective AlkylationAlkylation of a chiral enolate derived from an amide of the title compound.Formation of a new stereocenter with a predictable configuration relative to the existing stereocenters.
Nucleophilic Epoxide OpeningReaction of a chiral epoxide derived from a related aminocyclohexenol with a nucleophile.Introduction of two new stereocenters with a defined trans-relationship.
Ring-Opening of Cyclic SulfatesNucleophilic attack on a cyclic sulfate (B86663) derived from a diol precursor.Inversion of configuration at the site of nucleophilic attack, leading to a different stereoisomer.

Future Prospects and Emerging Research Frontiers for 1s,3r 3 Methoxy Cyclohexylamine Hydrochloride in Chemical Science

Integration into Automated Synthesis and High-Throughput Screening of Catalysts

The demand for novel, highly efficient catalysts for asymmetric synthesis is a major driver of chemical research. Automated synthesis platforms, combined with high-throughput screening (HTS), have revolutionized the discovery of new catalysts by enabling the rapid preparation and evaluation of large libraries of compounds. syrris.com Chiral primary amines are powerful and versatile catalysts in a wide range of enantioselective organic reactions. rsc.org

The integration of (1S,3R)-3-Methoxy-cyclohexylamine hydrochloride into these automated workflows represents a significant future direction. It can serve as a core scaffold from which diverse libraries of derivatives, such as new organocatalysts or ligands for metal-based catalysts, can be generated. Automated systems can systematically modify the amine or methoxy (B1213986) groups to fine-tune steric and electronic properties. researchgate.net Once synthesized, these libraries can be rapidly screened under various reaction conditions to identify catalysts with superior activity, selectivity, and stability. This approach accelerates the discovery process, moving beyond traditional, slower, one-at-a-time synthesis and testing. nih.gov

AspectRole of this compoundKey Advantages
Automated Synthesis Serves as a chiral building block for creating diverse catalyst libraries.Rapid generation of molecular diversity from a common scaffold.
High-Throughput Screening Derivatives are tested in parallel to identify optimal catalysts.Accelerated discovery of catalysts with high enantioselectivity and activity.
Catalyst Optimization Provides a rigid stereochemical framework for systematic modification.Enables the establishment of clear structure-activity relationships. researchgate.net

Potential in Flow Chemistry Applications for Continuous Asymmetric Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govijprajournal.comnih.gov Its application to asymmetric synthesis is particularly promising for the efficient production of chiral molecules, which are crucial in the pharmaceutical industry. nih.govwhiterose.ac.uk

This compound, or catalysts derived from it, is an excellent candidate for integration into continuous flow systems. One key strategy involves immobilizing the chiral amine catalyst onto a solid support. researchgate.net This immobilized catalyst can be packed into a column or reactor, creating a packed-bed reactor. A continuous stream of reactants can then be passed through the reactor, where the asymmetric transformation occurs, and the chiral product is collected continuously downstream. whiterose.ac.uk This methodology not only simplifies product purification by retaining the catalyst within the reactor but also enhances catalyst stability and allows for its reuse over extended periods, improving process efficiency and sustainability. rsc.orgresearchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and enantioselectivities than achievable in batch processes. researchgate.net

FeatureApplication in Continuous Asymmetric SynthesisBenefit
Immobilization The chiral amine catalyst is anchored to a solid polymer or silica (B1680970) support.Facilitates catalyst recovery and reuse; simplifies product purification. researchgate.net
Packed-Bed Reactor The immobilized catalyst is used in a continuous flow reactor setup.Enables continuous production, high throughput, and process automation. whiterose.ac.uk
Parameter Control Precise management of temperature, pressure, and flow rate.Improved reaction yields, selectivity, and safety, especially for exothermic reactions. ijprajournal.com
Scalability Reactions optimized on a small scale can be readily scaled up.Streamlines the transition from laboratory research to industrial production. nih.gov

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. researchgate.net The ability of chiral molecules to influence the three-dimensional arrangement of these larger assemblies is a field of intense research, with applications in chiral recognition, sensing, and the development of functional materials. researchgate.netmdpi.com

The distinct stereochemistry of this compound makes it a compelling candidate for exploration in this domain. Its amine group can act as a hydrogen bond donor, while the oxygen of the methoxy group can be a hydrogen bond acceptor, facilitating the formation of ordered, self-assembled structures. The chirality inherent in the molecule can be transferred to the macroscopic level, potentially leading to the formation of chiral gels, liquid crystals, or helical polymers. researchgate.net Such supramolecular structures could be designed for specific functions, for example, creating chiral cavities for the selective binding and recognition of other chiral molecules or serving as scaffolds for asymmetric catalysis within a constrained environment. acs.org

Area of ExplorationPotential Role of this compoundProspective Application
Chiral Recognition Forms part of a host structure that selectively binds one enantiomer of a guest molecule.Development of sensors for chiral molecules; enantioselective separation media. acs.org
Self-Assembled Gels Acts as a low-molecular-weight gelator, forming fibrous networks through hydrogen bonding.Creation of "smart" materials that respond to external stimuli. researchgate.net
Chiral Catalysis Forms a supramolecular assembly that creates a chiral environment for a chemical reaction.Mimicking enzyme active sites to achieve high selectivity in catalysis. mdpi.com

Development of Sustainable and Bio-Inspired Transformations Utilizing Amine Catalysis

The principles of green chemistry emphasize the development of chemical processes that are environmentally benign, efficient, and sustainable. rsc.org Amine-based organocatalysis, which uses small organic molecules like chiral amines to catalyze reactions, is a key pillar of this movement as it often avoids the need for toxic or expensive heavy metals. rsc.org Bio-inspired catalysis seeks to mimic the remarkable efficiency and selectivity of natural enzymes, which operate under mild conditions. rsc.org

This compound is well-positioned to contribute to this frontier. As a primary amine, it can participate in catalytic cycles that mimic the function of enzymes like transaminases, which are crucial for amine synthesis in nature. wiley.com Future research could focus on using this compound or its derivatives to catalyze key chemical transformations, such as asymmetric reductions, additions to imines, or Michael additions, under environmentally friendly conditions (e.g., in water or using biodegradable solvents). The development of catalysts that are derived from renewable resources and can be easily recovered and recycled is a central goal of sustainable chemistry. rsc.org Iron catalysis, for example, has emerged as a sustainable alternative to precious metals for amine synthesis. researchgate.net Furthermore, employing visible light as an energy source in conjunction with amine-based catalysts represents a green approach to promoting new chemical reactions. sciencedaily.com

ApproachCatalytic StrategySustainability Goal
Organocatalysis The amine acts as a direct catalyst for C-C and C-N bond formation.Reducing reliance on heavy metal catalysts. rsc.org
Biomimetic Catalysis Mimics the mechanism of enzymes like transaminases or amine dehydrogenases. nih.govAchieving high selectivity under mild, aqueous conditions. rsc.org
Process Intensification Use in recyclable catalytic systems or integrated with biocatalytic cascades.Minimizing waste, improving atom economy, and enhancing overall process efficiency. rsc.org
Photocatalysis Using visible light to drive reactions catalyzed by the amine or its derivatives.Utilizing a renewable energy source to create new chemical reactivity. sciencedaily.com

Q & A

Q. What are the critical considerations for synthesizing (1S,3R)-3-Methoxy-cyclohexylamine Hydrochloride with high enantiomeric purity?

Stereochemical control is paramount. A validated approach involves:

  • Chiral resolution : Use chiral auxiliaries or enzymatic resolution to separate enantiomers .
  • Borohydride reduction : For intermediates like 3-methoxycyclohexanone, sodium borohydride reduction under controlled pH ensures stereoselectivity .
  • HCl salt formation : Final purification via recrystallization in ethanol/HCl enhances enantiomeric excess (ee >98%) .
    Key analytical validation: Chiral HPLC (e.g., Chiralpak® IC column) with UV detection confirms purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the methoxy group and amine degradation .
  • Handling : Use PPE (nitrile gloves, respiratory protection) due to acute toxicity (H302, H315) .
  • Waste disposal : Neutralize with dilute acetic acid before incineration to avoid environmental release .

Q. What spectroscopic techniques are optimal for structural confirmation?

  • NMR : ¹H/¹³C NMR (D2O) identifies stereochemistry:
    • Methoxy group: δ ~3.3 ppm (singlet).
    • Cyclohexylamine protons: Distinct coupling patterns (J = 10–12 Hz) confirm (1S,3R) configuration .
  • Mass spectrometry : ESI-MS ([M+H]+ m/z 150.1) validates molecular weight .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) between batches be resolved?

  • Root cause analysis :
    • Check for residual solvents (e.g., DMSO) using GC-MS .
    • Assess stereochemical impurities via polarimetry or X-ray crystallography .
  • Method adjustment : Use deuterated methanol instead of D2O to stabilize proton exchange in amine groups .

Q. What pharmacological mechanisms are hypothesized for this compound?

  • NMDA receptor modulation : Structural analogs (e.g., arylcyclohexylamines) show non-competitive antagonism .
  • In vitro assays :
    • Radioligand binding (³H-MK-801) to quantify receptor affinity.
    • Patch-clamp electrophysiology to assess ion channel blockade .
      Contradiction note: Some analogs exhibit neurotoxicity at high doses; dose-response studies are critical .

Q. How can researchers address discrepancies in toxicity profiles across studies?

  • Data reconciliation :
    • Compare LD50 values from acute toxicity assays (OECD 423) vs. chronic exposure models .
    • Evaluate metabolic byproducts (e.g., demethylated derivatives) via LC-MS/MS .
  • Mitigation strategies : Co-administration with antioxidants (e.g., N-acetylcysteine) reduces oxidative stress in neuronal cell lines .

Methodological Challenges and Solutions

Q. What strategies optimize enantiomeric separation for pharmacokinetic studies?

Method Conditions Resolution (Rs)
Chiral HPLCMobile phase: Hexane/isopropanol (80:20)1.5–2.0
Capillary electrophoresispH 2.5 buffer with β-cyclodextrin>3.0
Validation: Spiked plasma samples confirm recovery >90% .

Q. How can computational modeling predict metabolite pathways?

  • In silico tools :
    • SwissADME: Predicts CYP450-mediated demethylation and glucuronidation .
    • Molecular docking (AutoDock Vina): Screens for off-target interactions with monoamine oxidases .
  • Experimental validation : Microsomal incubation (human liver microsomes) with UPLC-QTOF analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride
Reactant of Route 2
(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.